

2-Benzylisoindolin-5-amine hydrochloride solubility and stability

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Compound of Interest

Compound Name: 2-Benzylisoindolin-5-amine hydrochloride

Cat. No.: B581392

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An In-depth Technical Guide on the Core Properties of **2-Benzylisoindolin-5-amine hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzylisoindolin-5-amine hydrochloride is a chemical compound with potential applications in pharmaceutical research and development. Its structure, featuring a benzyl group attached to an isoindoline core with a primary amine, suggests it may interact with various biological targets. As with any compound intended for therapeutic use, a thorough understanding of its physicochemical properties is paramount for formulation development, bioavailability assessment, and ensuring safety and efficacy. This guide provides a comprehensive overview of the predicted solubility and stability of **2-Benzylisoindolin-5-amine hydrochloride**, based on the known properties of structurally similar molecules and established principles of medicinal chemistry. Detailed experimental protocols for the empirical determination of these properties are also presented, adhering to international guidelines.

Chemical Structure

CAS Number: 1187830-69-8[\[1\]](#)

Molecular Formula: C15H17ClN2[\[1\]](#)

Molecular Weight: 260.76 g/mol [\[1\]](#)

Predicted Physicochemical Properties:

Due to the presence of an aromatic amine and a hydrochloride salt, **2-Benzylisoindolin-5-amine hydrochloride** is expected to be a crystalline solid at room temperature. The hydrochloride salt form is anticipated to enhance its aqueous solubility compared to the free base.

Predicted Solubility Profile

The solubility of a compound is a critical factor influencing its absorption and distribution in biological systems. For amine hydrochlorides like **2-Benzylisoindolin-5-amine hydrochloride**, solubility is expected to be pH-dependent. The protonated amine group increases polarity, generally leading to higher solubility in aqueous media.

Table 1: Predicted Solubility of **2-Benzylisoindolin-5-amine hydrochloride**

Solvent/Medium	Predicted Solubility	Rationale
Water (pH 7.0)	High	As an amine hydrochloride salt, it is expected to be highly soluble in water. [2]
Phosphate Buffered Saline (PBS, pH 7.4)	High	Similar to water, high solubility is anticipated due to its salt form.
Acidic Buffer (pH 1-3)	Very High	In acidic conditions, the amine group will be fully protonated, maximizing its interaction with water and leading to very high solubility.
Basic Buffer (pH 9-11)	Low to Moderate	At higher pH, the amine group will be deprotonated to a greater extent, reducing its polarity and thus its aqueous solubility.
Ethanol	Moderate to High	The organic nature of the benzyl and isoindoline groups suggests some solubility in polar organic solvents like ethanol.
Methanol	Moderate to High	Similar to ethanol, good solubility is expected.
Dimethyl Sulfoxide (DMSO)	High	DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds.
Dichloromethane	Low	As a less polar organic solvent, it is not expected to be a good solvent for the polar hydrochloride salt.

Predicted Stability Profile

The stability of a drug substance is crucial for its shelf-life and to ensure that no toxic degradation products are formed. Aromatic amines can be susceptible to degradation under certain conditions.

Table 2: Predicted Stability of **2-Benzylisoindolin-5-amine hydrochloride**

Condition	Predicted Stability	Potential Degradation Pathways
Thermal Stress		
40°C / 75% RH	Likely Stable	Minor degradation may occur over extended periods.
60°C	Potential for Degradation	Accelerated degradation could be observed, potentially through oxidation of the amine or other reactions.
Photostability		
UV/Visible Light	Potentially Labile	Aromatic amines can be susceptible to photodegradation through oxidation or rearrangement reactions. ^[3]
pH Stress		
Acidic (pH 1-3)	Likely Stable	The protonated form of the amine is generally more stable towards oxidation.
Neutral (pH 6-8)	Moderately Stable	Stability may be slightly reduced compared to acidic conditions.
Basic (pH 9-11)	Less Stable	The free base is more susceptible to oxidation.
Oxidative Stress		
Hydrogen Peroxide	Potential for Degradation	The amine group is a potential site for oxidation.

Experimental Protocols

To empirically determine the solubility and stability of **2-Benzylisoindolin-5-amine hydrochloride**, the following detailed experimental protocols are recommended.

Solubility Determination

1. Kinetic Solubility Assay

This high-throughput method is suitable for early-stage drug discovery to quickly assess solubility.

- Materials: **2-Benzylisoindolin-5-amine hydrochloride**, DMSO, Phosphate Buffered Saline (PBS) at pH 7.4, 96-well microplates, automated liquid handler, plate reader capable of nephelometry or UV-Vis spectroscopy.
- Procedure:
 - Prepare a stock solution of the compound in DMSO (e.g., 10 mM).
 - In a 96-well plate, perform serial dilutions of the DMSO stock solution.
 - Add PBS (pH 7.4) to each well to achieve the final desired concentrations of the compound. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
 - Shake the plate for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C).
 - Measure the turbidity of each well using a nephelometer. The concentration at which precipitation is first observed is the kinetic solubility.
 - Alternatively, for a direct UV assay, filter the solutions to remove any precipitate and measure the absorbance of the filtrate.[\[4\]](#)[\[5\]](#)

2. Thermodynamic (Equilibrium) Solubility Assay

This method determines the solubility of a compound at equilibrium and is considered the gold standard.

- Materials: Solid **2-Benzylisoindolin-5-amine hydrochloride**, various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4), organic solvents (e.g., ethanol, methanol, DMSO), vials, shaker incubator, filtration device (e.g., 0.45 µm filter), HPLC-UV system.
- Procedure:
 - Add an excess amount of the solid compound to vials containing the different solvents and buffers.
 - Shake the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[6][7]
 - After incubation, visually inspect for the presence of undissolved solid.
 - Filter the supernatant to remove any undissolved particles.
 - Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard curve.

Stability Testing

Stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[8][9][10][11]

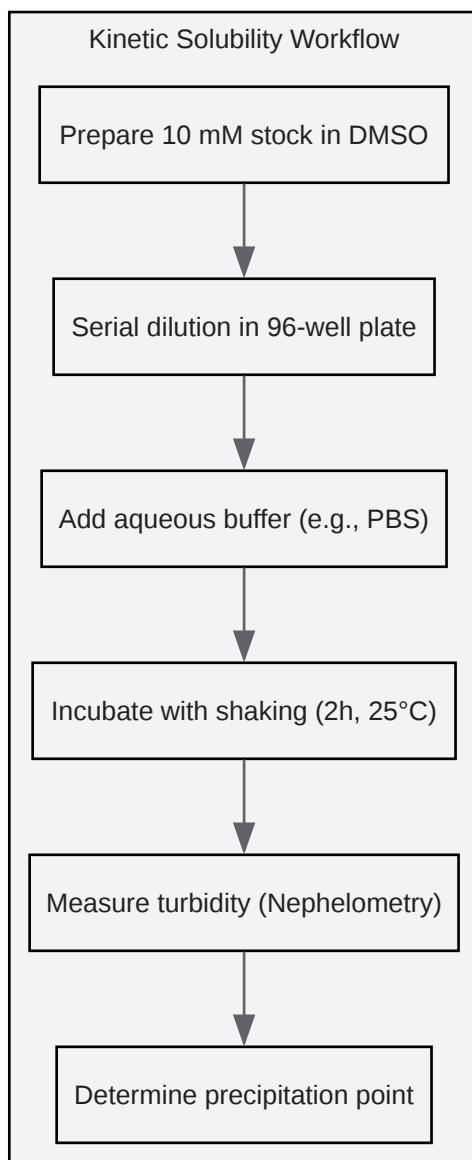
1. Thermal Stability

- Procedure:
 - Store accurately weighed samples of the solid compound in controlled environment chambers at various temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH, 30°C/65% RH for long-term; 40°C/75% RH for accelerated).[8][9]
 - At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated), withdraw samples.
 - Analyze the samples for appearance, purity (by HPLC to detect degradation products), and any other relevant physical or chemical changes.

2. Photostability

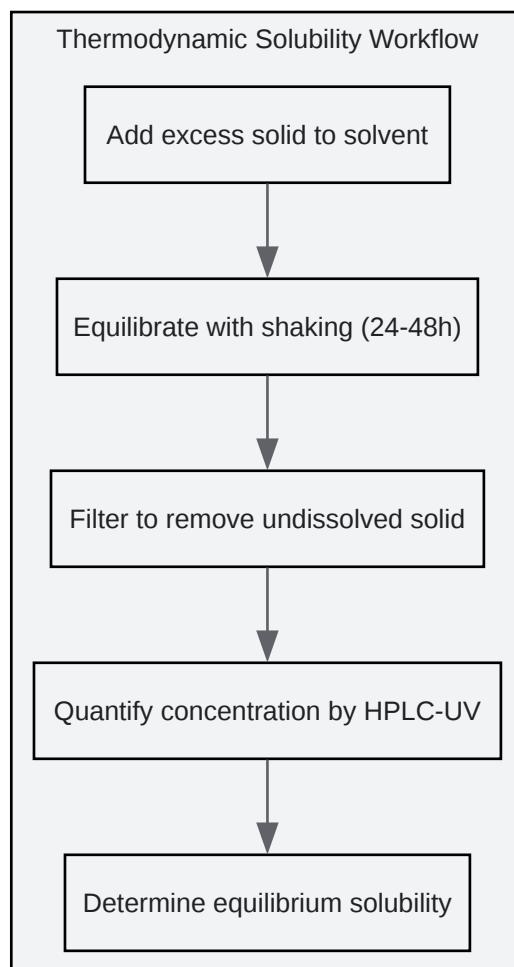
- Procedure:
 - Expose samples of the solid compound and in solution to a light source that meets the ICH Q1B requirements, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3][11][12]
 - A dark control sample should be stored under the same conditions but protected from light.
 - After the exposure period, analyze both the light-exposed and dark control samples for any changes in appearance, purity, and the formation of degradation products using a validated HPLC method.

Mandatory Visualizations



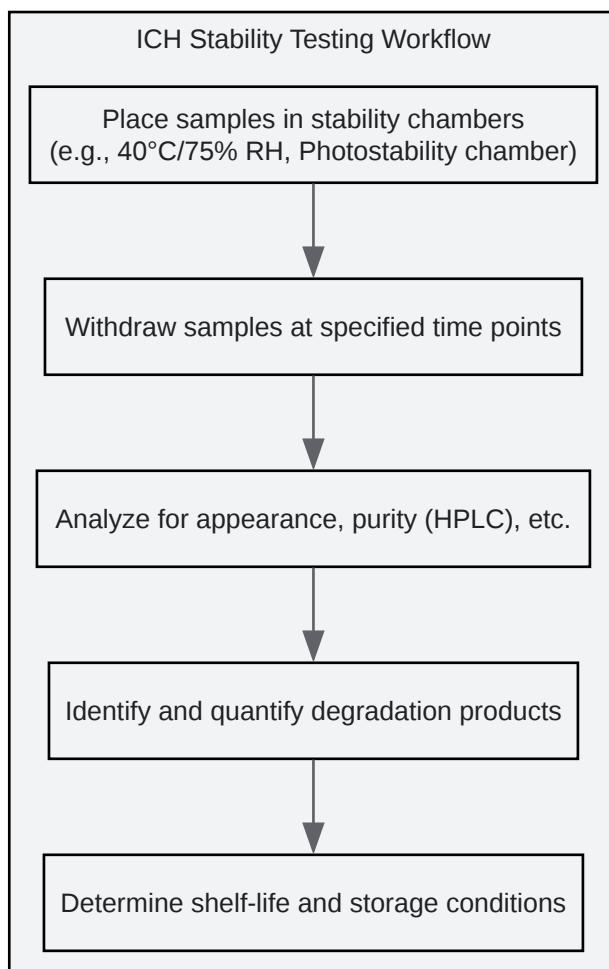
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Caption: Workflow for Kinetic Solubility Assay.



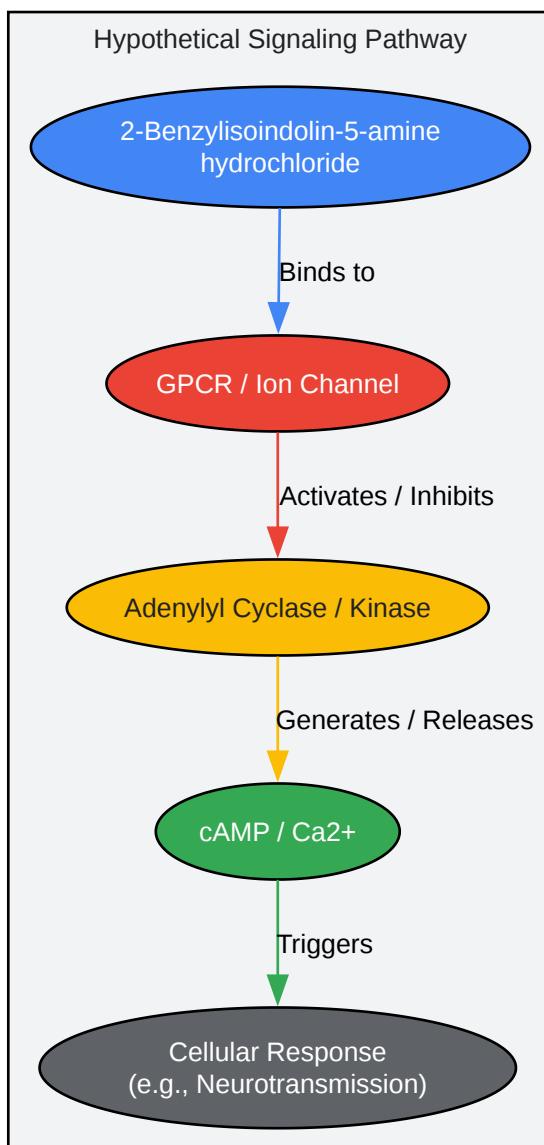
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Caption: Workflow for Thermodynamic Solubility Assay.



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Caption: General Workflow for ICH Stability Testing.



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Caption: Hypothetical Signaling Pathway for an Amine-Containing Drug.

Conclusion

While specific experimental data for **2-Benzylisoindolin-5-amine hydrochloride** is not readily available in the public domain, this guide provides a robust framework for understanding its likely solubility and stability characteristics. The provided experimental protocols offer a clear path for the empirical determination of these critical parameters. A comprehensive evaluation of the physicochemical properties outlined herein is essential for the successful advancement of

this compound through the drug development pipeline. The predicted high aqueous solubility of its hydrochloride salt form is a promising characteristic for potential oral or parenteral formulations. However, the potential for photostability and pH-dependent stability issues should be carefully investigated to ensure the development of a safe, effective, and stable pharmaceutical product.

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